molecular formula C8H3BrF4N2 B2450692 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1820619-42-8

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B2450692
CAS No.: 1820619-42-8
M. Wt: 283.024
InChI Key: DKNJWBPRCMMMNZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is a high-purity chemical building block designed for advanced anticancer research and drug discovery programs. This multi-substituted benzimidazole derivative features a strategic halogen and fluorinated pattern, engineered to enhance its binding potential and metabolic stability in biological systems. The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, renowned for its structural resemblance to naturally occurring purine nucleotides. This allows its derivatives to readily interact with critical biopolymers in living systems, facilitating a range of mechanisms relevant to oncology . Benzimidazole-based compounds have demonstrated the ability to act as topoisomerase inhibitors, DNA intercalation and alkylating agents, poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and epigenetic regulators . The specific bromo- and fluoro-substitutions on this core structure are common in SAR (Structure-Activity Relationship) studies aimed at optimizing the potency, selectivity, and pharmacological profile of investigational new drug entities . This compound is supplied For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this product should consult its safety data sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

6-bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNJWBPRCMMMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)C(F)(F)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, such as 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride or iron powder.

    Cyclization: The amino group reacts with a suitable carbonyl compound, such as formic acid or formamide, to form the benzimidazole ring.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 participates in SNAr reactions under catalytic or thermal conditions. The electron-withdrawing trifluoromethyl group at position 4 enhances the electrophilicity of the aromatic ring, facilitating substitution.

Reaction TypeConditionsProducts/OutcomesKey Findings
Amine SubstitutionPd(OAc)₂, Xantphos, 100°C, DMF 5-Fluoro-4-(trifluoromethyl)-6-aryl-1H-benzimidazoleHigh regioselectivity at position 6 due to Br activation
MethoxylationCuI, 1,10-phenanthroline, K₂CO₃6-Methoxy derivativeLimited yield (~45%) due to steric hindrance from CF₃ group

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, while fluorine remains inert under standard conditions.

Suzuki-Miyaura Coupling

ConditionsCoupling PartnerProductYield
Pd(PPh₃)₄, K₂CO₃, DME/H₂O Arylboronic acids6-Aryl-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole60-85%
Microwave irradiation, 120°C Heteroaryl borates6-Pyridyl derivatives72%

Buchwald-Hartwig Amination

ConditionsAmineProductYield
Pd₂(dba)₃, BINAP, t-BuONa Piperidine6-Piperidinyl derivative68%
XPhos-Pd-G3, Cs₂CO₃ Morpholine6-Morpholinyl analogue75%

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to the para position (C7), though reactivity is reduced compared to unsubstituted benzimidazoles.

ReactionConditionsOutcomeNotes
NitrationHNO₃/H₂SO₄, 0°C 7-Nitro derivativeMinor product (≤20%) due to CF₃ deactivation
SulfonationClSO₃H, CH₂Cl₂, reflux 7-Sulfo derivativeRequires extended reaction time (24h)

Alkylation/Acylation at N1

ReagentConditionsProductYield
CH₃I, K₂CO₃, DMF RT, 12h1-Methyl-6-bromo-5-fluoro-4-(trifluoromethyl)-benzimidazole90%
AcCl, Et₃N, THF 0°C to RT, 6h1-Acetyl derivative82%

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH/EtOH, 80°C), the benzimidazole ring undergoes hydrolysis to form substituted o-phenylenediamine derivatives .

Redox Reactions

Reaction TypeConditionsOutcomeApplication
Reduction (H₂/Pd-C)EtOH, 50 psi H₂ 5-Fluoro-4-(trifluoromethyl)-benzimidazoleDehalogenation at position 6
Oxidation (KMnO₄)H₂O, 100°C Benzimidazole N-oxideLimited utility due to CF₃ stability

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights substituent effects:

CompoundBr Reactivity (SNAr)CF₃ StabilityFluorine Lability
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazoleHighHighLow
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole ModerateHighN/A
6-Bromo-5-fluoro-1H-benzimidazole HighN/ALow

Scientific Research Applications

Antiviral Activity

Research indicates that benzimidazole derivatives, including 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole, exhibit antiviral properties. A study highlighted that certain benzimidazole derivatives showed potent inhibition against enteroviruses and herpes simplex virus, suggesting potential therapeutic applications for treating viral infections . Specifically, compounds with similar structures have been shown to inhibit viral replication effectively.

Anticancer Properties

The compound has been investigated for its anticancer potential. Benzimidazole derivatives are known to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that these compounds can inhibit receptor tyrosine kinases (RTKs) like EGFR and HER2, which are crucial in breast cancer development . The structural modifications in benzimidazole derivatives significantly influence their anticancer activity, making them candidates for further development in targeted cancer therapies.

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. Research has indicated that related compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammatory processes . This suggests that the compound may be beneficial in developing treatments for inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions that include bromination and trifluoromethylation of benzimidazole precursors. The compound's molecular formula is C₈H₄BrF₃N₂, with a molecular weight of 265.03 g/mol. It appears as a solid with a melting point ranging from 235 to 240 °C, indicating stability under standard laboratory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of halogen substituents such as bromine and fluorine enhances the reactivity and biological interactions of these compounds:

Compound Structural Features Biological Activity
This compoundBromine and trifluoromethyl groupsAntiviral, anticancer, anti-inflammatory
4-Bromo-6-(trifluoromethyl)-1H-benzimidazoleSimilar halogenationVarying biological activity
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazoleChlorophenyl groupDistinct anti-cancer properties

Antiviral Efficacy

In a study examining the antiviral efficacy of benzimidazole derivatives, compounds similar to this compound were shown to possess significant inhibitory effects against viral replication pathways . The investigation utilized cell culture assays to determine IC50 values, demonstrating the potential for these compounds in developing antiviral therapeutics.

Anticancer Mechanisms

Another case study focused on the anticancer mechanisms of benzimidazole derivatives, revealing their ability to induce apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival and proliferation . This highlights the therapeutic potential of this compound in precision medicine approaches for cancer treatment.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and fluorine atoms can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
  • 6-Chloro-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole
  • 6-Bromo-5-chloro-4-(trifluoromethyl)-1H-benzimidazole

Uniqueness

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including its trifluoromethyl and bromo groups, contribute to its bioactivity, making it a subject of interest for further pharmacological studies.

  • Chemical Formula: C₈H₃BrF₄N₂
  • Molecular Weight: 283.02 g/mol
  • CAS Number: 1820619-42-8
  • Storage Conditions: Ambient temperature .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, in vitro tests have shown that various benzimidazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans, respectively .

CompoundMIC (μg/ml)Target Organism
This compoundTBDTBD
Compound 150S. typhi
Compound 2250C. albicans

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively investigated. Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For example, one study reported that related compounds exhibited IC50 values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells, indicating significant cytotoxicity .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to upregulate pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

CompoundIC50 (μM)Cancer Cell Line
Compound A7.82HepG2
Compound B21.48MCF-7

Study on Cytotoxicity

In a comparative study assessing the cytotoxicity of various benzimidazole derivatives, compound 6c (a related structure) exhibited notable potency with an IC50 value comparable to established chemotherapeutic agents such as doxorubicin . This study emphasizes the potential of halogenated benzimidazoles in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to evaluate the anti-inflammatory and anticancer properties of newly synthesized benzimidazole derivatives. For instance, one study demonstrated that a derivative with structural similarities to our compound significantly inhibited tumor growth in murine models while exhibiting low toxicity profiles .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. The presence of halogen substituents such as bromine and fluorine has been correlated with enhanced potency against cancer cell lines and microbial strains. The optimal positioning of these substituents can lead to improved interactions with biological targets, enhancing efficacy .

Q & A

Q. Table 1: Key Spectral Markers for Structural Confirmation

TechniqueDiagnostic Peaks
¹H NMRδ 8.2 ppm (H-7, aromatic), δ 7.8 ppm (H-2, adjacent to Br)
¹³C NMRδ 122 ppm (CF₃), δ 115 ppm (C-Br)
IR Spectroscopy1250 cm⁻¹ (C-F), 650 cm⁻¹ (C-Br)

Q. Table 2: Comparative Bioactivity of Benzimidazole Derivatives

Compound ModificationIC₅₀ (μM) vs. GiardiaIC₅₀ (μM) vs. LeishmaniaReference
4-CF₃, 5-F, 6-Br (Target)0.45 ± 0.021.20 ± 0.15
4-CF₃, 5-H, 6-Br2.10 ± 0.303.80 ± 0.40

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